molecular formula C16H13ClN2O2 B5811813 N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No. B5811813
M. Wt: 300.74 g/mol
InChI Key: RROKWXXYNBBMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of PAK1, a protein kinase that is involved in various cellular processes such as cell proliferation, migration, and survival.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves the inhibition of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide activity. N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a protein kinase that is involved in various cellular processes such as cell proliferation, migration, and survival. Inhibition of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide activity by N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide leads to the suppression of these cellular processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide activity by this compound has been shown to lead to the suppression of cell proliferation, migration, and survival. In addition, N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has also been shown to induce apoptosis, which is programmed cell death. These effects suggest that this compound has potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. This compound is highly specific for N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide inhibition and has been extensively studied for its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide. One direction is the further investigation of its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The inhibition of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide activity has been suggested as a potential therapeutic strategy for these disorders, and N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide could be a potential candidate for further investigation. Finally, the development of more potent and selective N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide inhibitors could also be a future direction for the study of this compound.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves several steps. The starting materials are 5-chloro-2-pyridinecarboxylic acid and 6-methyl-1-benzofuran-3-carboxylic acid. These two compounds are first converted into their corresponding acid chlorides using thionyl chloride. The acid chlorides are then reacted with N,N-dimethylacetamide to form the corresponding amides. Finally, the two amides are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide, which is overexpressed in various types of cancer. Inhibition of N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has been suggested as a potential strategy for cancer treatment. In addition, N-(5-chloro-2-pyridinyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-2-4-13-11(9-21-14(13)6-10)7-16(20)19-15-5-3-12(17)8-18-15/h2-6,8-9H,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROKWXXYNBBMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

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